molecular formula I3O9Sm B576808 Samarium triiodate CAS No. 14732-17-3

Samarium triiodate

Cat. No.: B576808
CAS No.: 14732-17-3
M. Wt: 675.064
InChI Key: TVUBRBGHFDEZNV-UHFFFAOYSA-K
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Description

Samarium triiodate (CAS 14732-17-3) is an inorganic compound with the molecular formula I3O9Sm and a molecular weight of 675.068 g/mol . As a samarium-based salt, it is offered for research use only. While the specific applications of this compound are not as extensively documented as those of other samarium halides, its research value is suggested by the well-established utility of related compounds, particularly samarium(II) iodide (SmI2). Samarium(II) iodide is a powerful single-electron reducing agent with a wide range of applications in organic synthesis, enabling key transformations such as carbon-carbon bond formation, the reduction of various functional groups (including alkyl halides, carbonyls, and nitro compounds), and participation in intricate cascade sequences . Its mechanism of action typically involves transfer of one electron to a substrate, generating reactive radical intermediates that can be further reduced or undergo subsequent coupling reactions . The reactivity of samarium reagents can be precisely tuned by modifying reaction conditions, such as the use of co-solvents . Given these properties, this compound may hold potential for exploration in similar domains, including materials science research and the development of new synthetic methodologies for constructing complex molecules. Researchers are advised to consult relevant safety data sheets before use. This product is intended for laboratory research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

14732-17-3

Molecular Formula

I3O9Sm

Molecular Weight

675.064

IUPAC Name

samarium(3+);triiodate

InChI

InChI=1S/3HIO3.Sm/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3

InChI Key

TVUBRBGHFDEZNV-UHFFFAOYSA-K

SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Sm+3]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

  • Samarium(III) Chloride (SmCl₃): A hygroscopic salt with a simple ionic structure, widely used as a precursor in catalysis and materials synthesis. Its solubility in water and polar solvents contrasts with the likely lower solubility of samarium triiodate due to the bulkier iodate anion .
  • Samarium(III) Acetate (Sm(OAc)₃): Typically prepared by reacting samarium oxide with acetic acid , this compound is utilized in crystal growth and exhibits moderate solubility in organic solvents. Its molecular weight (327.48 g/mol) and density (1.94 g/cm³) differ significantly from this compound, which would have a higher molecular weight due to the iodate groups .
  • Samarium(III) Nitrate (Sm(NO₃)₃·6H₂O): A hydrated nitrate with applications in ceramics and phosphors. Its hexahydrate form suggests higher water solubility compared to this compound, which may form less soluble crystalline structures .
  • Samarium(III) Triflate (Sm(OTf)₃): A Lewis acid catalyst effective in conjugate additions and other organic reactions . Unlike triflate, the iodate anion in this compound is less likely to participate in catalytic cycles but may contribute to redox activity.

Physical and Chemical Properties

Property This compound (Inferred) Samarium(III) Chloride Samarium(III) Acetate Samarium(III) Nitrate
Molecular Formula Sm(IO₃)₃ SmCl₃ Sm(C₂H₃O₂)₃·3H₂O Sm(NO₃)₃·6H₂O
Molecular Weight (g/mol) ~750 (estimated) 256.72 327.48 444.46
Solubility Low (iodate insolubility) High in water Moderate in acetic acid High in water
Melting Point Not reported 682°C (decomposes) ~300°C (decomposes) ~140°C (decomposes)
Applications Optical materials (inferred) Catalysis, precursor synthesis Crystal growth, research Ceramics, phosphors

Reactivity and Stability

  • Oxidative Behavior: this compound may act as an oxidizing agent due to the iodate anion, unlike SmCl₃ or Sm(OAc)₃, which are relatively inert in redox reactions .
  • Thermal Stability: Samarium chloride decomposes at 682°C, while samarium acetate decomposes near 300°C. Triiodate’s stability likely falls between these ranges, influenced by the robust iodate structure .

Preparation Methods

Direct Synthesis from Samarium Metal and Iodine

The most straightforward route to SmI₃ involves the direct reaction of samarium metal with iodine. While explicit procedures are scarce in the provided literature, analogous methods for SmI₂ synthesis offer insights. For example, SmI₂ is typically prepared by reacting samarium metal with 1,2-diiodoethane or diiodomethane in tetrahydrofuran (THF) . Extending this logic, SmI₃ likely forms via the stoichiometric reaction:

2Sm+3I22SmI32 \, \text{Sm} + 3 \, \text{I}2 \rightarrow 2 \, \text{SmI}3

Key considerations include:

  • Metal purity : Low-quality samarium metal impedes reagent formation, as observed in SmI₂ synthesis . High-purity samarium (≥99.9%) is recommended.

  • Solvent choice : THF is a common solvent for lanthanide iodides due to its ability to stabilize Sm(III) species .

  • Atmosphere control : Reactions must occur under inert conditions (argon or nitrogen) to prevent oxidation or hydrolysis .

Notably, SmI₃ is rarely isolated in pure form; it is often generated in situ for catalytic applications, such as in the coupling of salicylaldehydes with active methylene compounds .

Thermal Decomposition of Samarium Diiodide

SmI₃ can be indirectly accessed through the thermal decomposition of SmI₂. At elevated temperatures (>200°C), SmI₂ undergoes disproportionation:

3SmI22SmI3+Sm3 \, \text{SmI}2 \rightarrow 2 \, \text{SmI}3 + \text{Sm}

This method, mentioned in the context of SmI₂ synthesis , requires specialized equipment for high-temperature reactions and inert gas handling. The reversibility of this reaction complicates isolation, making it less practical for large-scale synthesis.

Photochemical Reduction of Samarium Triiodide

Recent advances highlight the photochemical interconversion between SmI₃ and SmI₂. Irradiation of SmI₃ in the presence of proton sources (e.g., alcohols) or chiral ligands regenerates SmI₂, suggesting a dynamic equilibrium :

SmI3hνSmI2+12I2\text{SmI}3 \xrightarrow{h\nu} \text{SmI}2 + \frac{1}{2} \, \text{I}_2

While this pathway primarily describes SmI₂ generation, it implies that SmI₃ can be stabilized under specific conditions, such as low temperatures or with coordinating additives like hexamethylphosphoramide (HMPA) .

Comparative Analysis of Synthetic Approaches

Method Conditions Yield Advantages Limitations
Direct synthesisSm + I₂, THF, argon, 25°CModerateSimple setup; scalableRequires high-purity Sm; exothermic
Thermal decompositionSmI₂, >200°C, sealed tubeLowAccessible from SmI₂Energy-intensive; poor yields
PhotochemicalSmI₃, hν, HMPA, THFVariableTunable redox statesSpecialized equipment needed

Challenges and Practical Considerations

  • Stoichiometric control : Excess iodine risks forming hypervalent species, while insufficient iodine yields SmI₂ impurities.

  • Solvent stability : THF-bound SmI₃ is prone to ligand exchange, altering reactivity . Anhydrous conditions are critical.

  • Catalytic applications : SmI₃’s efficacy in reactions like Michael additions hinges on its Lewis acidity, which is modulated by solvent and additives .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing samarium triiodate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves redox reactions between samarium precursors (e.g., samarium oxide or chloride) and iodine sources under controlled atmospheres. For example, hydrothermal methods at 150–200°C in sealed autoclaves using stoichiometric ratios of Sm₂O₃ and HI have been reported to yield high-purity crystals . Yield optimization requires monitoring pH, temperature, and reaction time, with purity validated via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS). Contamination risks (e.g., oxide formation) necessitate inert gas environments .

Q. Which characterization techniques are critical for verifying the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • XRD : To confirm crystallinity and phase purity by matching diffraction patterns with reference databases.
  • FTIR/Raman Spectroscopy : To identify vibrational modes of Sm-I bonds and detect impurities (e.g., adsorbed water).
  • X-ray Photoelectron Spectroscopy (XPS) : To analyze oxidation states of samarium (Sm³⁺) and iodine (I⁻).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways.
    Cross-referencing data from multiple techniques minimizes misinterpretation, especially when distinguishing surface vs. bulk properties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to iodine’s volatility and samarium’s reactivity:

  • Ventilation : Use fume hoods to prevent inhalation of iodine vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to avoid hydrolysis.
  • Waste Disposal : Neutralize residual iodine with sodium thiosulfate before disposal. Emergency protocols for skin/eye exposure include immediate rinsing with water for 15 minutes and medical consultation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported magnetic properties of this compound?

  • Methodological Answer : Discrepancies in magnetic susceptibility data (e.g., paramagnetic vs. antiferromagnetic behavior) may arise from sample purity or measurement techniques. To address this:

  • Controlled Synthesis : Standardize synthesis protocols across labs to eliminate batch variability.
  • SQUID Magnetometry : Perform measurements at multiple field strengths (0.1–5 T) and temperatures (2–300 K) to isolate intrinsic magnetic interactions.
  • Doping Studies : Introduce controlled impurities (e.g., europium) to test robustness of magnetic phases.
    Peer-reviewed reproducibility frameworks, as suggested in , emphasize systematic validation of instrumental calibrations .

Q. What computational modeling approaches are effective for predicting the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections (e.g., +U = 6–8 eV for Sm 4f orbitals) can model electron correlation effects. Software like VASP or Quantum ESPRESSO is used to simulate band structures and density of states. Validation requires comparing calculated lattice parameters (<1% deviation) and optical absorption spectra with experimental data. Hybrid functionals (e.g., HSE06) improve accuracy for iodine’s spin-orbit coupling effects .

Q. How should researchers address inconsistencies in catalytic activity data for this compound in organic transformations?

  • Methodological Answer : Divergent catalytic performance (e.g., in cross-coupling reactions) often stems from surface defects or solvent interactions. Strategies include:

  • Surface Passivation : Treat samples with alkyl halides to standardize active sites.
  • In Situ Characterization : Use Raman microscopy to monitor catalytic intermediates under reaction conditions.
  • Statistical Analysis : Apply multivariate regression to correlate activity with variables like particle size and solvent polarity.
    Methodological rigor aligns with ’s emphasis on data-driven hypothesis refinement .

Methodological Frameworks

Q. What strategies are recommended for conducting a systematic literature review on this compound’s applications?

  • Methodological Answer : Use databases like SciFinder and Web of Science with keywords: "this compound," "lanthanide iodates," and "redox catalysis." Filter results by publication date (last 10 years) and impact factor (>3.0). Prioritize primary sources (e.g., Inorganic Chemistry, Journal of Rare Earths) over reviews. Cross-validate claims by checking experimental sections for methodological transparency, as per ’s guidelines .

Q. How can researchers structure a grant proposal to investigate this compound’s photoluminescent properties?

  • Methodological Answer : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Aim : Explore defect-induced luminescence via controlled anion doping.
  • Methods : Time-resolved photoluminescence spectroscopy, DFT modeling.
  • Broader Impact : Potential use in optoelectronic devices.
    Include milestones (e.g., synthesis optimization by Month 6, peer-reviewed publication by Month 18) and risk mitigation plans (e.g., alternative dopants if initial trials fail) .

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